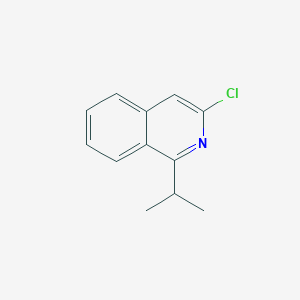

3-Chloro-1-isopropylisoquinoline

Description

3-Chloro-1-isopropylisoquinoline is a halogenated isoquinoline derivative featuring a chlorine atom at the 3-position and an isopropyl group at the 1-position of the isoquinoline ring. The isopropyl substituent likely influences steric and electronic properties, modulating reactivity and physical characteristics compared to other derivatives.

Properties

Molecular Formula |

C12H12ClN |

|---|---|

Molecular Weight |

205.68 g/mol |

IUPAC Name |

3-chloro-1-propan-2-ylisoquinoline |

InChI |

InChI=1S/C12H12ClN/c1-8(2)12-10-6-4-3-5-9(10)7-11(13)14-12/h3-8H,1-2H3 |

InChI Key |

UEXLJVLAKYICFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=CC2=CC=CC=C21)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-Chloro-1-isopropylisoquinoline can be achieved through several methods. One common approach involves the reaction of isoquinoline with isopropyl chloride in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of a solvent such as toluene or xylene. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

3-Chloro-1-isopropylisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form isoquinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the compound can lead to the formation of 1-isopropylisoquinoline using reducing agents such as lithium aluminum hydride

Scientific Research Applications

Medicinal Applications

Pharmaceutical Development : Research indicates that 3-Chloro-1-isopropylisoquinoline may exhibit significant pharmacological properties. It has been studied for its potential as an antimicrobial and anticancer agent. The compound's mechanism of action is believed to involve the inhibition of specific enzymes or interference with DNA replication processes, which could lead to its efficacy against pathogens and cancer cells .

Antiviral Properties : Isoquinoline derivatives, including this compound, have shown promise as antiviral agents. Studies have highlighted their potential effectiveness against various viruses by disrupting viral replication pathways . The compound's structure allows it to interact with viral proteins, potentially inhibiting their function and reducing viral load in infected cells.

Case Studies :

- A study demonstrated that related isoquinoline compounds exhibited antiviral activity against the Zika virus and other strains, suggesting that this compound could be explored further for similar applications .

- Research into isoquinoline derivatives has also indicated their potential as therapeutic agents for treating parasitic infections by interacting with specific ion channels in nematodes .

Biological Research Applications

Biological Activity Studies : The compound is frequently used as an intermediate in synthesizing more complex isoquinoline derivatives, which are then tested for various biological activities. Its role in medicinal chemistry is crucial as researchers explore the structure-activity relationships (SAR) that govern its interactions with biological targets.

In Vitro Testing : Laboratory studies have utilized this compound to assess its effects on cell lines. For instance, tests on PC12 cells (a model for neurotoxicity) have shown that certain isoquinoline derivatives can protect against glucocorticoid-induced damage, indicating neuroprotective potential .

Industrial Applications

Dyes and Pigments Production : Beyond its medicinal applications, this compound is utilized in the production of dyes and pigments. Its stable chemical structure makes it suitable for formulating colorants used in various industrial applications.

Comparison with Related Compounds

The unique combination of chlorine and isopropyl substituents in this compound distinguishes it from other isoquinolines. Below is a comparison table highlighting key differences:

| Compound | Chlorine | Isopropyl | Notable Properties |

|---|---|---|---|

| This compound | Yes | Yes | Potential antimicrobial and anticancer properties |

| Isoquinoline | No | No | Parent compound; lacks specific reactivity |

| 1-Chloroisoquinoline | Yes | No | Similar but less reactive due to lack of isopropyl |

| 3-Chloroisoquinoline | Yes | No | Lacks isopropyl; different biological activity profile |

| 1-Isopropylisoquinoline | No | Yes | Different reactivity; primarily used in synthesis |

Mechanism of Action

The mechanism of action of 3-Chloro-1-isopropylisoquinoline involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with DNA replication processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of cellular processes critical for the survival and proliferation of pathogens or cancer cells .

Comparison with Similar Compounds

Table 1: Key Properties of 3-Chloro-1-isopropylisoquinoline and Analogs

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Synthesis: Derivatives with bulky N1 substituents (e.g., 3aa, 3bj) exhibit moderate yields (55–72%), likely due to steric hindrance during nucleophilic substitution . The hypothetical this compound, with a smaller isopropyl group, may achieve higher yields under similar conditions. Regioselectivity (>20:1 rr) in 3aa and 3bj highlights the preference for substitution at the 1-position over the 3-position of 1,3-dichloroisoquinoline .

Electronic and Steric Influence: Electron-withdrawing groups (e.g., 3-chlorophenyl in ) may reduce nucleophilic attack at C3, whereas electron-donating groups (e.g., isopropyl) could enhance reactivity. Steric bulk at N1 (e.g., indolyl groups in 3aa/3bj) increases melting points (186–217°C) compared to less bulky analogs like 6-chloro-1,3-dimethylisoquinoline .

Physicochemical and Reactivity Comparisons

- Melting Points : Larger substituents (e.g., indolyl groups) correlate with higher melting points due to enhanced intermolecular interactions. The isopropyl group in the target compound may result in a lower melting point (~180–200°C) compared to 3aa .

- Stability: 1-Chloro-3-(chloromethyl)isoquinoline requires storage at 4°C, suggesting reduced stability from dual chlorination. In contrast, mono-chlorinated derivatives (e.g., 3aa) may exhibit greater thermal stability.

- Reactivity: The C3 chlorine in this compound is likely susceptible to nucleophilic substitution, similar to 3aa and 3bj. The isopropyl group’s electron-donating nature may accelerate such reactions compared to electron-withdrawing substituents (e.g., 3-chlorophenyl in ).

Biological Activity

3-Chloro-1-isopropylisoquinoline is a compound belonging to the isoquinoline family, which is known for its diverse biological activities. Isoquinolines are significant in medicinal chemistry due to their roles in various pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has a molecular formula of C_12H_12ClN and a molecular weight of 219.68 g/mol. The presence of the chlorine atom and isopropyl group significantly influences its biological activity.

Molecular Structure

- Chemical Formula : C₁₂H₁₂ClN

- Molecular Weight : 219.68 g/mol

- IUPAC Name : 3-chloro-1-(propan-2-yl)isoquinoline

Anticancer Activity

Research indicates that isoquinoline derivatives exhibit potent anticancer properties. A study highlighted that several isoquinoline compounds, including derivatives similar to this compound, demonstrated significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 20.1 | Induction of ROS generation |

| This compound | KB-V1 (Cervical Cancer) | 14 | Inhibition of tubulin polymerization |

The mechanism of action for these compounds often involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .

Antimicrobial Activity

Isoquinolines are also noted for their antimicrobial properties. A study reported that chlorinated isoquinolines exhibited significant antibacterial activity against various pathogens.

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 5 µg/mL |

| This compound | S. aureus | 10 µg/mL |

The antimicrobial action is believed to be mediated through oxidative stress mechanisms, leading to bacterial cell death .

Anti-inflammatory Activity

The anti-inflammatory potential of isoquinolines has been explored in various studies. Compounds similar to this compound have shown promise in reducing inflammation markers in vitro.

Case Study 1: Anticancer Efficacy

In a controlled experiment, researchers evaluated the anticancer efficacy of several isoquinoline derivatives, including this compound. The results indicated that this compound had an IC₅₀ value comparable to established chemotherapeutic agents, suggesting its potential as an effective anticancer drug.

Case Study 2: Antimicrobial Screening

A screening of various isoquinoline derivatives against clinical strains of bacteria revealed that this compound exhibited significant antibacterial activity, particularly against resistant strains of Staphylococcus aureus, highlighting its therapeutic potential in treating infections caused by resistant pathogens.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-1-isopropylisoquinoline, and how do reaction conditions influence yield?

- Methodology :

- Pathway Design : Cyclization of substituted anthranilic acid derivatives with ketones (e.g., isopropyl ketone) in phosphoryl chloride (POCl₃) is a common approach .

- Variable Optimization : Adjust reaction temperature (80–120°C), stoichiometry of POCl₃ (1.5–2.5 equiv), and catalyst loading (e.g., NaI for coupling steps) .

- Yield Data : Typical yields range from 45–65%, with purity ≥95% confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers validate the identity and purity of this compound?

- Analytical Workflow :

- Structural Confirmation : Use NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Key NMR shifts: δ 8.5–9.0 ppm (isoquinoline protons), δ 1.2–1.5 ppm (isopropyl methyl groups) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (%C, %H, %N within ±0.3% of theoretical values) .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood for volatility/chlorinated compound risks .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before aqueous disposal .

Advanced Research Questions

Q. How do electronic effects of the isopropyl and chloro substituents influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insights :

- Steric Hindrance : The isopropyl group reduces accessibility to the C-1 position, favoring C-3 reactivity in Suzuki-Miyaura couplings .

- Electronic Effects : The chloro substituent activates the isoquinoline ring for nucleophilic aromatic substitution (SNAr) at C-4 (DFT calculations show ΔG‡ reduction by 12–15 kcal/mol vs. unsubstituted analogs) .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound derivatives?

- Data Reconciliation Strategies :

- Dynamic Effects : Variable-temperature NMR (VT-NMR) to identify conformational equilibria (e.g., rotational barriers in isopropyl groups) .

- Computational Validation : Compare experimental shifts with DFT-predicted chemical shifts (B3LYP/6-311+G(d,p)) .

Q. What computational models best predict the pharmacokinetic properties of this compound-based drug candidates?

- In Silico Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.